

Physical and chemical properties of 2-Amino-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-1H-pyrrole-3-carbonitrile

Cat. No.: B1322458

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of **2-Amino-1H-pyrrole-3-carbonitrile**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound featuring a pyrrole ring substituted with both an amino and a nitrile functional group. This arrangement of functional groups makes it a versatile building block, or "scaffold," in medicinal chemistry and materials science. The electron-rich pyrrole core, combined with the nucleophilic amino group and the electrophilic nitrile group, provides multiple reactive sites for chemical modification.

In recent years, derivatives of this compound have garnered significant attention as potential therapeutic agents, particularly as inhibitors of metallo-β-lactamases (MBLs).^{[1][2][3]} MBLs are enzymes produced by certain bacteria that confer resistance to a broad range of β-lactam antibiotics, including last-resort carbapenems.^[4] The development of effective MBL inhibitors is a critical strategy to combat the growing threat of antibiotic resistance.^{[4][5]} This guide provides a comprehensive overview of the known physical, chemical, and spectroscopic properties of **2-Amino-1H-pyrrole-3-carbonitrile**, along with relevant experimental protocols and its role in drug development.

Physical and Chemical Properties

Quantitative data for the parent compound **2-Amino-1H-pyrrole-3-carbonitrile** is primarily based on computational predictions, as extensive experimental characterization is not widely available in the literature. The data for derivatives, where available, is provided for context.

Table 1: Physical and Chemical Properties of **2-Amino-1H-pyrrole-3-carbonitrile**

Property	Value	Source
IUPAC Name	2-amino-1H-pyrrole-3-carbonitrile	[6]
Molecular Formula	C ₅ H ₅ N ₃	[6]
Molecular Weight	107.11 g/mol	[6]
CAS Number	755753-61-8	[6]
Appearance	Solid (predicted)	-
Melting Point	>300 °C (for 2-amino-5-chloro derivative)	[7]
Boiling Point	393.4 ± 27.0 °C at 760 mmHg (Predicted)	-
Density	1.29 ± 0.1 g/cm ³ (Predicted)	-
pKa	17.43 ± 0.50 (Predicted)	-
LogP (XLogP3-AA)	0.6	[6]
Topological Polar Surface Area	65.6 Å ²	[6]
Hydrogen Bond Donors	2	[6]
Hydrogen Bond Acceptors	3	[6]
Rotatable Bonds	1	[6]

Spectroscopic Properties

Detailed experimental spectra for the parent compound are not readily available. The following data is predicted based on the known spectroscopic behavior of pyrrole derivatives and general

principles of spectroscopy.[8][9][10]

Table 2: Predicted Spectroscopic Data for **2-Amino-1H-pyrrole-3-carbonitrile**

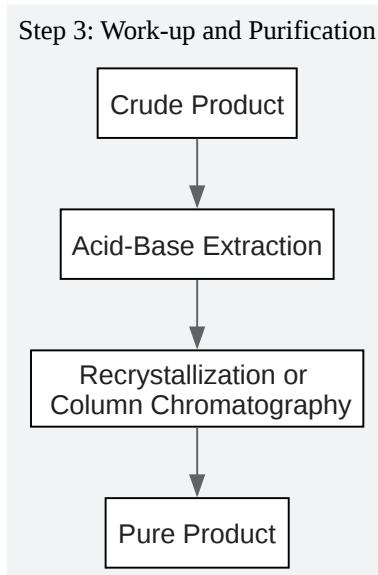
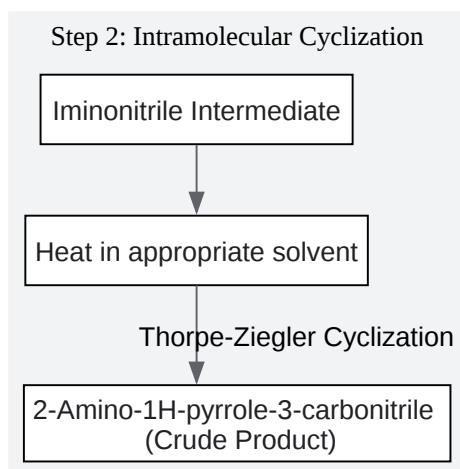
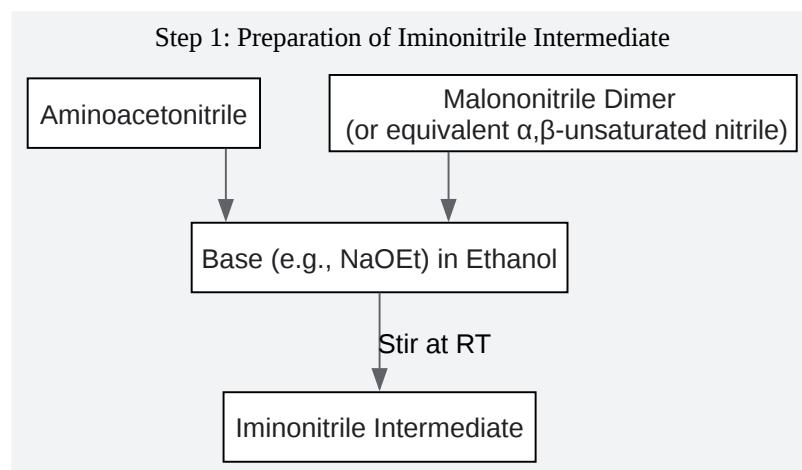
Spectroscopy	Predicted Data
¹ H NMR	δ ~7.5-8.0 ppm (br s, 1H, N1-H), δ ~6.5-6.8 ppm (m, 1H, H5), δ ~5.8-6.2 ppm (m, 1H, H4), δ ~4.0-5.0 ppm (br s, 2H, NH ₂)
¹³ C NMR	δ ~150-155 ppm (C2), δ ~120-125 ppm (C5), δ ~115-120 ppm (C≡N), δ ~105-110 ppm (C4), δ ~85-90 ppm (C3)
FT-IR (cm ⁻¹)	~3450-3200 (N-H stretch, primary amine and pyrrole), ~3100-3000 (aromatic C-H stretch), ~2230-2210 (C≡N stretch), ~1650-1550 (C=C stretch, aromatic), ~1300-1200 (C-N stretch)
Mass Spectrometry (EI)	Expected [M] ⁺ at m/z = 107. Key fragments may include loss of HCN (m/z = 80) and subsequent ring fragmentation.[8]

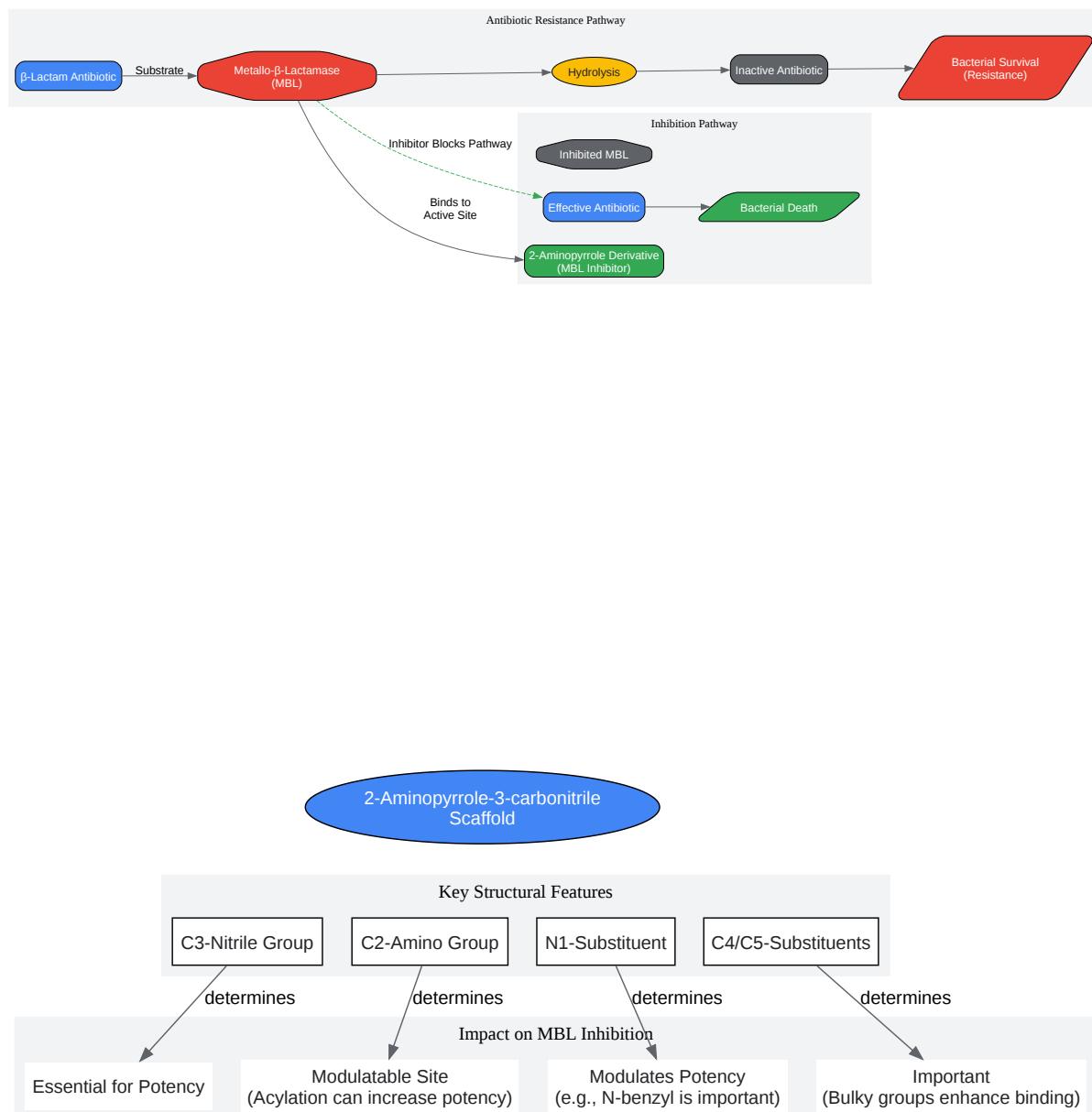
Experimental Protocols

Synthesis Protocol: Thorpe-Ziegler Cyclization

A common and effective method for synthesizing substituted 2-aminopyrrole-3-carbonitriles involves the reaction of an α -aminoacetonitrile with a compound containing an activated methylene group, such as malononitrile, often proceeding via a Thorpe-Ziegler type cyclization. The following is a representative protocol adapted from general procedures for similar compounds.[11][12]

Workflow for Synthesis





[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural Basis of Metallo-β-lactamase Inhibition by N-Sulfamoylpyrrole-2-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diversity and Proliferation of Metallo-β-Lactamases: a Clarion Call for Clinically Effective Metallo-β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors for metallo-β-lactamases from the B1 and B3 subgroups provide an avenue to combat a major mechanism of antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Amino-1H-pyrrole-3-carbonitrile | C5H5N3 | CID 22499132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. CN103864661A - Synthesis process of 2-amino-3-cyano pyrrole derivatives - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Physical and chemical properties of 2-Amino-1H-pyrrole-3-carbonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1322458#physical-and-chemical-properties-of-2-amino-1h-pyrrole-3-carbonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com